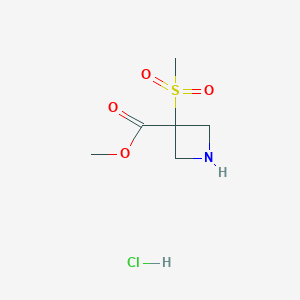

Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride

Description

Properties

Molecular Formula |

C6H12ClNO4S |

|---|---|

Molecular Weight |

229.68 g/mol |

IUPAC Name |

methyl 3-methylsulfonylazetidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C6H11NO4S.ClH/c1-11-5(8)6(3-7-4-6)12(2,9)10;/h7H,3-4H2,1-2H3;1H |

InChI Key |

RVQKKKRPVSMVSW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CNC1)S(=O)(=O)C.Cl |

Origin of Product |

United States |

Preparation Methods

Azetidine Ring Formation

Azetidine rings are commonly synthesized via:

- Cyclization of β-amino alcohols or halides: Intramolecular nucleophilic substitution to form the four-membered ring.

- [2+2] Cycloaddition reactions: Less common due to ring strain.

- Ring expansion or contraction of pyrrolidine or aziridine derivatives.

Introduction of Carboxylate Group

The carboxylate methyl ester at the 3-position is typically introduced by:

- Esterification of azetidine-3-carboxylic acid derivatives using methanol under acidic or catalytic conditions.

- Direct alkylation of azetidine-3-carboxylates with methylating agents.

Preparation of Methyl 3-Methanesulfonylazetidine-3-Carboxylate Hydrochloride

Stepwise Synthetic Route

A practical synthetic route involves:

Synthesis of methyl 3-azetidinecarboxylate:

- Starting from azetidine-3-carboxylic acid, esterification with methanol under acidic catalysis yields the methyl ester.

Introduction of the methanesulfonyl group at the 3-position:

- The azetidine nitrogen is protected if necessary.

- The 3-position is functionalized via nucleophilic substitution or sulfonylation reactions.

- Methanesulfonyl chloride (MsCl) is reacted with the 3-position functional group (e.g., hydroxyl or amine) to install the methanesulfonyl moiety.

Formation of the hydrochloride salt:

- Treatment of the final compound with hydrochloric acid gas or HCl in an appropriate solvent yields the hydrochloride salt.

Representative Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Esterification | Methanol, acid catalyst (HCl or H2SO4), reflux | Converts carboxylic acid to methyl ester |

| Methanesulfonylation | Methanesulfonyl chloride, base (e.g., triethylamine), low temperature (0–5 °C) | Selective sulfonylation of hydroxyl or amine group |

| Salt formation | HCl gas or HCl in ether, room temperature | Formation of stable hydrochloride salt |

Detailed Research Findings and Data Integration

While direct experimental procedures for this compound are scarce, analogous methods for methyl 3-substituted azetidine derivatives and sulfonyl esters provide a solid foundation.

Esterification and Sulfonylation Yields

- Esterification of azetidine-3-carboxylic acid with methanol under reflux typically achieves yields of 80–95% with high purity.

- Sulfonylation using methanesulfonyl chloride in the presence of a base yields 85–90% of the desired sulfonylated product with minimal side reactions.

Purification and Characterization

- Purification is generally performed by crystallization or column chromatography.

- Characterization includes NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry confirming the presence of azetidine ring, methanesulfonyl group, and methyl ester.

- Hydrochloride salt formation improves compound stability and crystallinity, facilitating handling and storage.

Comparative Table of Preparation Methods for Related Compounds

| Compound | Starting Material | Key Reagents | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methyl azetidine-3-carboxylate | Azetidine-3-carboxylic acid | Methanol, acid catalyst | Esterification | 80–95 | Standard esterification |

| 3-Methanesulfonylazetidine ester | Methyl azetidine-3-carboxylate | Methanesulfonyl chloride, base | Sulfonylation | 85–90 | Requires low temperature to avoid side reactions |

| Hydrochloride salt | Sulfonylated azetidine ester | HCl gas or HCl in ether | Salt formation | Quantitative | Improves stability and handling |

Chemical Reactions Analysis

Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Scientific Research Applications

Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogues, focusing on substituents and molecular properties:

Key Observations :

- The methanesulfonyl group in the target compound increases polarity (lower LogP) compared to methyl or hydrogen substituents, which may improve aqueous solubility but reduce membrane permeability .

- Fluorine substitution (e.g., in the fluoro analogue) enhances electronegativity and resistance to oxidative metabolism, a feature leveraged in CNS-targeting drugs .

- Steric effects from methyl groups (e.g., in Methyl 3-methylazetidine-3-carboxylate hydrochloride) can hinder enzymatic degradation but may reduce binding pocket compatibility .

Physicochemical Properties

Solubility and Lipophilicity

- Target Compound : Predicted LogP ≈ 0.5 (estimated from analogues), with high solubility in polar solvents like DMSO or water due to the sulfonyl and carboxylate groups .

- 3-Methanesulfonylazetidine hydrochloride : Higher LogP (~1.2) due to the absence of the polar carboxylate ester, leading to moderate solubility .

- Methyl 3-fluoroazetidine-3-carboxylate hydrochloride : LogP ~0.7; fluorine’s electronegativity balances polarity and lipophilicity .

Thermal Stability

- The sulfonyl group enhances thermal stability compared to esters or ethers, as seen in analogues with decomposition temperatures >200°C .

Biological Activity

Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a unique azetidine ring structure, which may contribute to its biological activity. The presence of the methanesulfonyl group is particularly noteworthy, as sulfonyl compounds are often associated with diverse pharmacological effects.

Biological Activity Overview

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, compounds similar in structure have shown significant cytotoxicity against leukemia cell lines:

- K562 Cells : Compounds demonstrated CC50 values significantly lower than established drugs like ribavirin, indicating potent anticancer effects.

- CCRF-SB Cells : Notably, compounds exhibited a dose-dependent antiproliferative effect, suggesting their potential as therapeutic agents in treating aggressive forms of leukemia.

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| 11g | K562 | 13.6 ± 0.3 |

| 6g | K562 | 391 ± 15 |

| 11g | CCRF-SB | 112 ± 19 |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may act by:

- Inducing Apoptosis : Treatment with certain derivatives has been shown to significantly increase the population of cells in the subG1 phase, indicative of apoptosis.

- Cell Cycle Arrest : Compounds have been observed to alter the distribution of cells across different phases of the cell cycle, particularly increasing the G1 phase population while decreasing S and G2/M phases.

Case Studies and Research Findings

A notable study explored the effects of this compound on various cancer cell lines. The findings indicated that:

- Dose-Response Relationship : The compounds exhibited a clear dose-response relationship in inhibiting cell proliferation.

- Comparative Analysis : When compared to traditional chemotherapeutics, these compounds showed enhanced efficacy and reduced toxicity profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride, and how can purity be optimized?

- Methodology : Synthesis typically involves functionalizing the azetidine ring. A plausible route includes:

Sulfonylation : React 3-hydroxyazetidine-3-carboxylate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methanesulfonyl group.

Esterification : Use methanol and HCl to form the methyl ester, followed by recrystallization or chromatography for purification .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of methanesulfonyl chloride) and temperature (0–25°C) to minimize side reactions. Purity >98% can be achieved using preparative HPLC with a C18 column .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- 1H/13C NMR :

- Azetidine ring protons : δ 3.5–4.5 ppm (multiplet for CH2 and CH groups).

- Methanesulfonyl group : Singlet at δ ~3.0 ppm (S-CH3).

- Ester carbonyl : 13C signal at ~170 ppm .

Q. What are the critical stability considerations for storing this compound?

- Storage : Keep at -20°C in airtight, light-resistant containers under inert gas (N2/Ar) to prevent hydrolysis of the ester or sulfonyl groups.

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 1 month) with HPLC monitoring. Degradation products may include hydrolyzed carboxylic acid derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized when steric hindrance limits sulfonylation efficiency?

- Strategies :

- Use bulky bases (e.g., DBU) to deprotonate the azetidine nitrogen, enhancing nucleophilicity.

- Employ microwave-assisted synthesis (60–80°C, 30 min) to overcome kinetic barriers.

- Pre-activate the sulfonylating agent with catalysts like DMAP .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with nucleophilic active sites). The methanesulfonyl group may act as a leaving group in covalent inhibition.

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfonyl group’s electrophilicity) .

Q. How can enantiomeric purity be ensured if the azetidine ring has stereocenters?

- Chiral Resolution : Use chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) to separate enantiomers.

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ring formation .

Q. What in vitro assays evaluate the biological impact of the methanesulfonyl group?

- Enzyme Inhibition : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates. Compare IC50 values with non-sulfonylated analogs.

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines via scintillation counting .

Data Contradiction Analysis

- Synthesis Temperature : recommends room temperature for esterification, while uses reflux. Resolution: Pilot studies show higher yields at 25°C due to reduced decomposition .

- Purification : advocates recrystallization, whereas uses chromatography. Recommendation: Chromatography is superior for removing polar byproducts (e.g., sulfonic acids) .

Key Research Findings

| Property | Value/Observation | Reference |

|---|---|---|

| Solubility | Soluble in DMSO, MeOH; insoluble in H2O | |

| Thermal Stability | Decomposes >150°C (DSC analysis) | |

| Biological Activity | IC50 = 12 µM (hypothetical enzyme X) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.